BML-210 - 537034-17-6

BML-210

Catalog Number: EVT-262881
CAS Number: 537034-17-6
Molecular Formula: C20H25N3O2
Molecular Weight: 339.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BML-210 is a novel histone deacetylase inhibitor (HDACI) [ [], [], [] ] with potential anticancer properties [ [], [], [], [], [], [], [], [] ]. It belongs to a class of compounds that interfere with the activity of histone deacetylases (HDACs), enzymes responsible for removing acetyl groups from histone proteins. This process of histone deacetylation typically leads to chromatin condensation and gene silencing. By inhibiting HDACs, BML-210 promotes histone acetylation, leading to a more open chromatin structure and potentially reactivating the expression of silenced genes, including tumor suppressor genes.

Mechanism of Action

BML-210 primarily acts as an HDAC inhibitor [ [], [], [], [], [], [] ]. This inhibition leads to several downstream effects:

  • Histone Acetylation and Gene Expression: BML-210 increases histone acetylation, promoting a more open chromatin structure. This facilitates the transcriptional machinery's access to DNA, potentially reactivating the expression of silenced genes, including tumor suppressor genes [ [], [], [] ].
  • Cell Cycle Arrest: BML-210 has been shown to induce cell cycle arrest, particularly in the G0/G1 phase [ [], [], [], [] ]. This arrest prevents uncontrolled cell proliferation, a hallmark of cancer.
  • Apoptosis Induction: BML-210 has demonstrated pro-apoptotic effects in various cancer cell lines [ [], [], [], [], [], [] ]. It achieves this by modulating the expression of apoptotic regulators, including caspases, Bcl-2 family proteins, and transcription factors like NF-κB and p53 [ [], [] ].
  • Differentiation Induction: In certain leukemia cell lines, BML-210, especially in combination with all-trans retinoic acid (ATRA), can induce differentiation, driving the cancerous cells toward a more mature and less proliferative state [ [], [], [], [], [], [] ].
Applications
  • In vitro studies:
    • BML-210 has shown promising antiproliferative and pro-apoptotic effects against various cancer cell lines, including leukemia (NB4, HL-60, KG1) [ [], [], [], [], [], [] ], cervical cancer (HeLa) [ [], [], [] ], and glioma (U251) [ [] ].
    • It can induce cell cycle arrest and differentiation in specific cancer types [ [], [], [], [], [], [], [], [], [] ].
    • It modulates the expression of key proteins involved in cell cycle regulation, apoptosis, and differentiation, such as p21, p53, caspases, Bcl-2 family proteins, and transcription factors [ [], [], [], [], [], [], [], [], [] ].
  • Combination Therapies:
    • Research suggests that BML-210 may synergize with other anticancer agents, such as all-trans retinoic acid (ATRA) and other HDAC inhibitors, to enhance their therapeutic effects [ [], [], [], [], [], [] ].

All-trans retinoic acid (ATRA)

Compound Description: All-trans retinoic acid (ATRA) is a naturally occurring derivative of vitamin A with potent differentiation-inducing effects. It is used clinically for treating acute promyelocytic leukemia (APL) [, , , , , ].

Relevance: ATRA is frequently studied in combination with BML-210 to investigate synergistic effects on cancer cell growth inhibition, differentiation, and apoptosis. Both compounds target epigenetic mechanisms, though through different pathways. ATRA activates retinoic acid receptors (RARs), leading to gene expression changes, while BML-210 inhibits histone deacetylases (HDACs), affecting chromatin structure and gene accessibility [, , , , , ].

Sodium phenyl butyrate (PB)

Compound Description: Sodium phenyl butyrate (PB) is a short-chain fatty acid derivative acting as a histone deacetylase inhibitor (HDACI) [, ]. It exhibits anti-tumor activity by inducing differentiation and apoptosis in various cancer cells.

Relevance: Similar to BML-210, PB belongs to the HDACI class of compounds, suggesting a shared mechanism of action in affecting histone acetylation and gene expression [, ]. Studies have investigated the combined effects of PB and BML-210, revealing their cooperative potential in enhancing cancer cell differentiation and gene re-expression through chromatin remodeling [].

Zebularine

Compound Description: Zebularine is a cytidine analogue acting as a DNA methyltransferase (DNMT) inhibitor [, ]. It incorporates into DNA, forming covalent complexes with DNMTs, thereby inhibiting their activity and leading to DNA demethylation.

Relevance: While structurally distinct from BML-210, zebularine targets a different epigenetic mechanism, DNA methylation. Combined treatment of zebularine with BML-210 or other HDACIs, like sodium phenyl butyrate, demonstrates enhanced anti-leukemic effects through synergistic epigenetic reprogramming [, ].

RG108

Compound Description: RG108 is a non-nucleoside inhibitor of DNA methyltransferases (DNMTs) [, ]. Unlike nucleoside inhibitors like zebularine, RG108 doesn't require incorporation into DNA for activity.

Relevance: Similar to zebularine, RG108 provides an alternative approach to targeting DNA methylation. Its combined use with BML-210 and other HDACIs highlights the potential of targeting multiple epigenetic pathways for enhanced therapeutic benefit in cancers like leukemia [, ].

FK228

Compound Description: FK228 (also known as Romidepsin) is a potent histone deacetylase inhibitor (HDACI) with a cyclic peptide structure []. It is clinically approved for the treatment of cutaneous T-cell lymphoma.

Relevance: FK228, like BML-210, belongs to the HDACI class, suggesting a similar mechanism of action in inhibiting HDACs and altering gene expression []. Research has explored the effects of combining FK228 with other agents, including ATRA, in leukemia cells, highlighting the potential of combination therapies involving HDACIs [].

Vitamin B3

Compound Description: Vitamin B3, specifically referring to nicotinamide in this context, is a precursor to NAD+ (nicotinamide adenine dinucleotide) [], a crucial coenzyme involved in various cellular processes, including energy metabolism and DNA repair.

Relevance: While not directly structurally related to BML-210, Vitamin B3's inclusion in combination treatments with HDACIs suggests a potential role in modulating cellular responses to HDAC inhibition []. Its exact mechanism in this context requires further investigation.

MS-275

Compound Description: MS-275 (Entinostat) is a benzamide-based histone deacetylase inhibitor (HDACI) with selectivity for class I HDACs [].

Relevance: As a class I HDAC inhibitor, MS-275 shares a similar target with BML-210. Research indicates that different class I HDAC inhibitors, including MS-275 and BML-210, may exhibit variations in their effects on HDAC complex formation and downstream consequences, suggesting potential differences in their pharmacological profiles [].

Properties

CAS Number

537034-17-6

Product Name

BML-210

IUPAC Name

N'-(2-aminophenyl)-N-phenyloctanediamide

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

InChI

InChI=1S/C20H25N3O2/c21-17-12-8-9-13-18(17)23-20(25)15-7-2-1-6-14-19(24)22-16-10-4-3-5-11-16/h3-5,8-13H,1-2,6-7,14-15,21H2,(H,22,24)(H,23,25)

InChI Key

RFLHBLWLFUFFDZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NC2=CC=CC=C2N

Solubility

Soluble in DMSO, not in water

Synonyms

BML 210
BML-210
BML210
N1-(2-aminophenyl)-N(8)-phenyloctanediamide
N1-(2-aminophenyl)-N8-phenyloctanediamide

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NC2=CC=CC=C2N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.